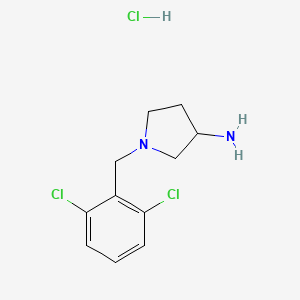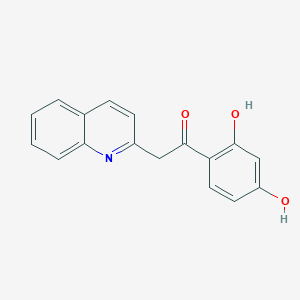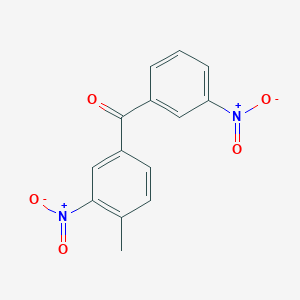![molecular formula C17H12ClNO B11842215 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone CAS No. 6332-47-4](/img/structure/B11842215.png)
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone typically involves the reaction of 4-chloroaniline with 2-chloroquinoline under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its anticancer properties and its ability to inhibit specific enzymes or receptors.
Industry: It is used in the development of dyes, catalysts, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer research, it may inhibit specific kinases or receptors involved in cell proliferation and survival .
Comparación Con Compuestos Similares
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.
Camptothecin: An anticancer agent that inhibits topoisomerase I.
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
6332-47-4 |
|---|---|
Fórmula molecular |
C17H12ClNO |
Peso molecular |
281.7 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C17H12ClNO/c1-11(20)15-10-17(12-6-8-13(18)9-7-12)19-16-5-3-2-4-14(15)16/h2-10H,1H3 |
Clave InChI |
HRRKLNUBJVRUKE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)



![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)

![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)

